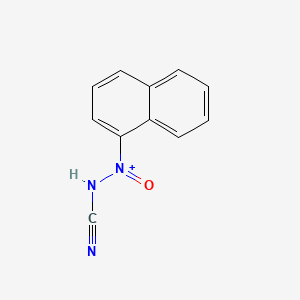

11-Epitilivalline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

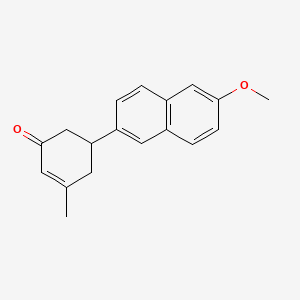

11-Epitilivalline, also known as 11-epi-tiliroside, is a naturally occurring flavonoid found in many plants, including the common herb tilia cordata. It is a powerful antioxidant and has been studied for its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 11-Epitilivalline involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the pyridine ring and the formation of the lactam ring. The final step involves the oxidation of the alcohol group to form the ketone.

Starting Materials

3-pyridinecarboxaldehyde, ethyl acetoacetate, methylamine, ethyl chloroformate, sodium hydride, 2-methyl-1,3-propanediol, acetic anhydride, sulfuric acid, sodium hydroxide, hydrogen peroxide

Reaction

Step 1: Condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of methylamine to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile, Step 2: Reaction of the above product with ethyl chloroformate and sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate, Step 3: Addition of 2-methyl-1,3-propanediol to the above product in the presence of sodium hydride to form 3-(1-methylpyridin-2-yl)-3-oxopropanenitrile ethyl carbonate ethylene glycol ketal, Step 4: Cyclization of the above product with acetic anhydride and sulfuric acid to form 11-Epitilivalline, Step 5: Oxidation of the alcohol group in 11-Epitilivalline using hydrogen peroxide and sodium hydroxide to form 11-Epitilivalline ketone

Scientific Research Applications

11-Epitilivalline has been studied for its potential therapeutic applications, including as an anti-inflammatory, anti-oxidant, and anti-cancer agent. It has been shown to have anti-inflammatory properties in animal models of inflammation, and to possess anti-oxidant activity in vitro. In addition, 11-epitilivalline has been studied for its potential anti-cancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.

Mechanism Of Action

11-Epitilivalline has been shown to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.

Biochemical And Physiological Effects

11-Epitilivalline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), as well as enzymes involved in cancer cell proliferation and survival. In addition, 11-epitilivalline has been shown to induce apoptosis in cancer cells, and to possess anti-oxidant activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 11-epitilivalline for laboratory experiments is its availability. It is relatively easy to obtain and is relatively inexpensive compared to other flavonoids. In addition, it is stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 11-epitilivalline for laboratory experiments. For example, it is not soluble in water, so it must be dissolved in other solvents such as dimethyl sulfoxide or ethanol prior to use. In addition, its solubility in other solvents is limited, so it may not be suitable for use in some experiments.

Future Directions

Given the promising results of studies investigating the therapeutic potential of 11-epitilivalline, there are many potential future directions for research. For example, further studies could investigate the potential of 11-epitilivalline as an anti-inflammatory and anti-cancer agent in humans. In addition, further studies could investigate its potential as a neuroprotective agent, as it has been shown to protect against neuronal cell death in vitro. Finally, further studies could investigate the potential of 11-epitilivalline as an antioxidant to protect against oxidative stress-induced diseases.

properties

CAS RN |

80279-25-0 |

|---|---|

Product Name |

11-Epitilivalline |

Molecular Formula |

C20H19N3O2 |

Molecular Weight |

333.391 |

IUPAC Name |

(6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |

InChI Key |

AJZNARCWDDMOPL-FUHWJXTLSA-N |

SMILES |

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |

synonyms |

(11R-trans)-1,2,3,10,11,11a-Hexahydro-9-hydroxy-11-(1H-indol-3-yl)-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)

![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)

![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)